molecular formula C24H30N2O7 B1665611 Advantame anhydrous CAS No. 245650-17-3

Advantame anhydrous

Cat. No.: B1665611
CAS No.: 245650-17-3
M. Wt: 458.5 g/mol
InChI Key: YTKBWWKAVMSYHE-OALUTQOASA-N
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Description

Advantame anhydrous is a high-intensity, non-caloric artificial sweetener developed by Ajinomoto. It is derived from aspartame, a dipeptide sweetener composed of aspartic acid and phenylalanine, and vanillin. This compound is approximately 20,000 times sweeter than sucrose and 100 times sweeter than aspartame . It provides zero calories and has a clean, sweet, sugar-like taste with no undesirable taste characteristics .

Chemical Reactions Analysis

Advantame anhydrous undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, methanol, and various catalysts for hydrogenation . The major products formed from these reactions are intermediates and the final advantame compound .

Scientific Research Applications

Advantame anhydrous has a wide range of scientific research applications, including:

Mechanism of Action

Properties

IUPAC Name

(3S)-3-[3-(3-hydroxy-4-methoxyphenyl)propylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O7/c1-32-21-11-10-17(14-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKBWWKAVMSYHE-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179302
Record name Advantame anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245650-17-3
Record name N-[3-(3-Hydroxy-4-methoxyphenyl)propyl]-L-α-aspartyl-L-phenylalanine 2-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245650-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Advantame anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245650173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Advantame anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADVANTAME ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M501L2WP44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Advantame elicit a sweet taste response in rodents?

A1: Advantame, like other sweeteners, interacts with taste receptors on the tongue. While the exact mechanism is not fully elucidated in the provided research, studies show that both mice and rats demonstrate a preference for Advantame solutions over water at concentrations of 0.3mM and 1mM. [] This preference suggests an interaction with sweet taste receptors, leading to a pleasurable taste perception in these animals.

Q2: What is the molecular formula and molecular weight of Advantame?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of Advantame, they consistently identify it as N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate. [, , , ] Based on this chemical name, its molecular formula is C23H29N3O5 • H2O and its molecular weight is 443.5 g/mol.

Q3: Are there environmentally sustainable approaches for Advantame synthesis?

A4: Research suggests promising avenues for sustainable Advantame production. Scientists have successfully engineered an enzyme, ethylenediamine-N,N’-disuccinic acid (EDDS) lyase from Chelativorans sp. BNC1, to facilitate the synthesis of N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-aspartic acid. [, ] This compound serves as a crucial precursor for Advantame, potentially paving the way for more environmentally friendly and cost-effective production methods in the future.

Q4: What analytical techniques are commonly employed to quantify Advantame in food products?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are the primary methods for Advantame quantification in food. [, ] These techniques offer high sensitivity and accuracy for detecting and quantifying Advantame even at low concentrations typically found in food and beverages.

Q5: How is the accuracy and reliability of these analytical methods ensured?

A6: Validation of analytical methods for Advantame detection is crucial to ensure accurate and reliable results. [] This process involves assessing parameters such as linearity, repeatability, accuracy, detection limits, and quantitation limits. [] For example, in a study analyzing 3-hydroxy-4-methoxy benzal acrolein, an Advantame intermediate, the HPLC method demonstrated good linearity (r > .999) across a wide concentration range, with high recovery rates (94.5% to 106.37%). []

Q6: What are the primary applications of Advantame in the food industry?

A7: Advantame is primarily used as an artificial sweetener in various food products. [] Its high intensity sweetness, approximately 20,000 times sweeter than sucrose, makes it a desirable sugar substitute. [] Advantame is incorporated into a wide range of products, including beverages, yogurt, jelly, and processed meat products, to enhance their sweetness profile without adding significant calories. [, ]

Q7: What are the findings from toxicological studies conducted on Advantame?

A8: Several studies have investigated the safety profile of Advantame. A two-generation reproductive toxicity study in rats showed no adverse effects on reproductive parameters. [] Furthermore, studies assessing the teratogenic potential of Advantame in rats and rabbits found no evidence of teratogenicity. [] Chronic toxicity studies in rats and dogs also reported no significant adverse effects. [, ] These findings contribute to the body of evidence supporting the safety of Advantame for human consumption.

Q8: What are the key areas for future research on Advantame?

A8: While existing research provides valuable insights into the properties and safety of Advantame, further investigation is needed in several areas:

  • Long-term health effects: Conducting long-term studies to assess the chronic effects of Advantame consumption, particularly on metabolic health and gut microbiota, is crucial. [, , ]

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